molecular formula C12H11FN2O B12361399 6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile

6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile

Cat. No.: B12361399
M. Wt: 218.23 g/mol
InChI Key: XMNPSXDLFQGXIZ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, along with a nitrile and a ketone functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the nitrile and ketone groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Shares the fluorophenyl and nitrile groups but has a different core structure.

    2,5-Di(het)arylpyridines: Contains similar aromatic groups but differs in the heterocyclic core.

Uniqueness

6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile is unique due to its specific combination of functional groups and the piperidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C12H11FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-2,4-5,9,11H,3,6H2,(H,15,16)

InChI Key

XMNPSXDLFQGXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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